molecular formula C16H17N3O2 B565190 Amonafide-d6 CAS No. 1217039-92-3

Amonafide-d6

Número de catálogo B565190
Número CAS: 1217039-92-3
Peso molecular: 289.368
Clave InChI: UPALIKSFLSVKIS-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amonafide-d6 is a labeled variant of Amonafide . It is a Topo II inhibitor and an antitumor agent . Amonafide-d6 is also known as Nafidimide-d6, Quinamed-d6, and Xanafide-d6 . It has a molecular weight of 289.36 and a molecular formula of C16H11D6N3O2 .


Molecular Structure Analysis

Amonafide-d6 has a molecular formula of C16H11D6N3O2 . The structure of Amonafide, which Amonafide-d6 is based on, can be found in various databases .

Aplicaciones Científicas De Investigación

Anticancer Properties and Derivatives

Amonafide is recognized for its anticancer potential, particularly as a DNA intercalator and topoisomerase II inhibitor. Researchers Norton et al. (2008) synthesized derivatives of amonafide to retain its anticancer properties while avoiding toxic metabolism. These derivatives, termed numonafides, demonstrated similar cancer cell-selective growth inhibition and were effective against metastatic potential markers (Norton et al., 2008). Zhu et al. (2007) synthesized a novel amonafide analogue, R16, showing more potent anticancer activity than amonafide, particularly against multidrug-resistant cells (Zhu et al., 2007). Liu et al. (2011) explored numonafides like MEAN and AN, finding them similarly effective as amonafide in cancer treatment but with reduced toxicity (Liu et al., 2011).

Mechanisms of Action and Efficacy

Van Quaquebeke et al. (2007) developed a novel naphthalimide derivative, UNBS3157, with a mechanism inducing autophagy and senescence in cancer cells, offering higher efficacy and lower toxicity compared to amonafide (Van Quaquebeke et al., 2007). Xie et al. (2011) developed 5-non-amino aromatic substituted naphthalimides, aiming to avoid amonafide's high-variable toxicity and demonstrating better activity against certain cell lines (Xie et al., 2011).

Potential in Specific Cancers

Freeman et al. (2012) highlighted the potential of amonafide in treating secondary and treatment-associated acute myeloid leukemia, though its survival advantage over standard care was not demonstrated in randomized studies (Freeman et al., 2012). Zhao et al. (2018) explored a glycopolymer/nanodiamond hybrid drug delivery system using amonafide for breast cancer treatment, showcasing effective cancer cell inhibition (Zhao et al., 2018).

Comparison with Other Topoisomerase II Inhibitors

Green et al. (2011) analyzed gene expression studies to compare the chemoresistance and chemosensitivity profiles of amonafide with other TopoII inhibitors, revealing unique properties that could enhance its efficacy in combination therapies (Green et al., 2011).

Clinical Trials and Safety

Allen et al. (2010) conducted phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia, showing significant antileukemic activity and an acceptable safety profile (Allen et al., 2010).

Mecanismo De Acción

Target of Action

Amonafide-d6 primarily targets DNA topoisomerase II (Topo II) . Topo II is an essential enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication, transcription, and chromosome segregation .

Mode of Action

Amonafide-d6 is a DNA intercalating agent and an inhibitor of Topo II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion interferes with the normal functioning of Topo II, inhibiting its ability to manage DNA supercoiling and hindering DNA replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by Amonafide-d6 is the Topo II cycle . By inhibiting Topo II, Amonafide-d6 disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Studies on amonafide suggest that it is metabolized in humans byN-acetyl transferase-2 (NAT2) into a toxic form . The rate of acetylation can vary among individuals, affecting the drug’s bioavailability

Result of Action

The primary result of Amonafide-d6 action is the induction of apoptosis in cancer cells . It achieves this by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent cell death . Amonafide-d6 has been studied in patients with various types of malignant solid tumors and has shown activity in Acute Myeloid Leukemia (AML) .

Direcciones Futuras

Amonafide, the non-deuterated form of Amonafide-d6, has been studied in the treatment of cancer, specifically secondary and treatment-associated acute myeloid leukemia (AML) . It’s possible that Amonafide-d6 could be explored in similar contexts in the future.

Propiedades

IUPAC Name

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amonafide-d6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.